

An In-Depth Technical Guide to the Ether Linkages in 1,4-Diethoxybutane

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Compound of Interest

Compound Name: 1,4-Diethoxybutane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ether linkages in **1,4-diethoxybutane**, a dialkoxyalkane with applications in various chemical syntheses and as a solvent. The document details the synthesis, structural properties, spectroscopic signature, and reactivity of its characteristic C-O-C bonds.

Structural and Physicochemical Properties

1,4-Diethoxybutane ($C_8H_{18}O_2$) is a linear ether with two ethoxy groups at the terminal positions of a butane chain.^[1] The molecule's flexibility is largely dictated by the rotation around its numerous single bonds, including the C-O bonds of the ether linkages. General physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **1,4-Diethoxybutane**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ O ₂	[2][3]
Molecular Weight	146.23 g/mol	[2][4]
Density	0.833 g/mL	[3]
Boiling Point	165.3 °C at 760 mmHg	[5]
Refractive Index	1.406	[5]
LogP	1.8396	[2]
Topological Polar Surface Area	18.46 Å ²	[2]

The ether linkages in **1,4-diethoxybutane**, like in other ethers, feature a bent C-O-C structure. The oxygen atom is sp³ hybridized, resulting in a bond angle of approximately 111° in similar simple ethers like dimethyl ether.[6] The C-O bond distance is typically around 141 pm.[6] The rotational barrier around the C-O bonds is low, contributing to the molecule's conformational flexibility.

Synthesis of 1,4-Diethoxybutane

The most common and versatile method for the synthesis of ethers like **1,4-diethoxybutane** is the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution (S_N2) of a primary alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 1,4-Diethoxybutane

This protocol is an adaptation of the general Williamson ether synthesis for the preparation of **1,4-diethoxybutane** from 1,4-dibromobutane and sodium ethoxide.

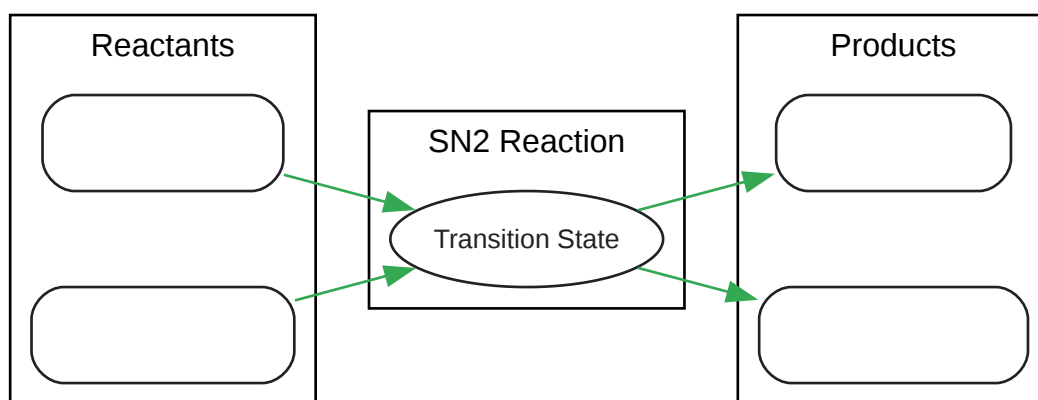
Materials:

- 1,4-dibromobutane
- Sodium metal

- Anhydrous ethanol
- Diethyl ether (anhydrous)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- **Preparation of Sodium Ethoxide:** In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.
- **Reaction:** To the freshly prepared sodium ethoxide solution, add 1,4-dibromobutane dropwise with stirring. The molar ratio of sodium ethoxide to 1,4-dibromobutane should be at least 2:1.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for several hours to ensure the complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **1,4-diethoxybutane**.
- **Purification:** Purify the crude product by fractional distillation.



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Caption: Williamson Ether Synthesis of **1,4-Diethoxybutane**.

Spectroscopic Analysis of the Ether Linkages

The ether linkages in **1,4-diethoxybutane** can be characterized using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Ethers are primarily identified in IR spectroscopy by the strong, characteristic C-O stretching vibration.[12][13][14] For saturated aliphatic ethers like **1,4-diethoxybutane**, this asymmetric C-O-C stretch typically appears in the region of 1140-1070 cm^{-1} . [13] This peak is often the most intense absorption in the fingerprint region of the spectrum.[12]

Table 2: Characteristic IR Absorption for the Ether Linkage in **1,4-Diethoxybutane**

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Asymmetric C-O-C Stretch	1140 - 1070	Strong
Symmetric C-O-C Stretch	Lower frequency, less diagnostic	Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy provide valuable information about the chemical environment of the atoms in the vicinity of the ether linkages.

- ^1H NMR: The protons on the carbons directly attached to the ether oxygen (α -protons) are deshielded and typically resonate in the range of 3.3-4.0 ppm. In **1,4-diethoxybutane**, this would correspond to the $-\text{O}-\text{CH}_2-$ protons of the ethoxy groups and the $-\text{CH}_2-\text{O}-$ protons of the butane chain. The protons on the carbons adjacent to the α -carbons (β -protons) are less deshielded.
- ^{13}C NMR: The carbons directly bonded to the ether oxygen (α -carbons) are also deshielded and appear in the range of 65-90 ppm.

Table 3: Expected NMR Chemical Shifts for **1,4-Diethoxybutane**

Nucleus	Position	Expected Chemical Shift (ppm)
^1H	$-\text{O}-\text{CH}_2-\text{CH}_3$	~ 3.4
^1H	$-\text{CH}_2-\text{CH}_2-\text{O}-$	~ 3.4
^1H	$-\text{O}-\text{CH}_2-\text{CH}_3$	~ 1.2
^1H	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$	~ 1.6
^{13}C	$-\text{O}-\text{CH}_2-\text{CH}_3$	~ 66
^{13}C	$-\text{CH}_2-\text{O}-$	~ 70
^{13}C	$-\text{O}-\text{CH}_2-\text{CH}_3$	~ 15
^{13}C	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$	~ 27

Reactivity of the Ether Linkages: Acid-Catalyzed Cleavage

Ethers are generally unreactive, which makes them excellent solvents. However, the ether C-O bond can be cleaved under harsh conditions, typically with strong acids like HBr or HI at

elevated temperatures.[15][16] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Experimental Protocol: Acid Cleavage of 1,4-Diethoxybutane

This protocol describes the cleavage of **1,4-diethoxybutane** using a strong acid.

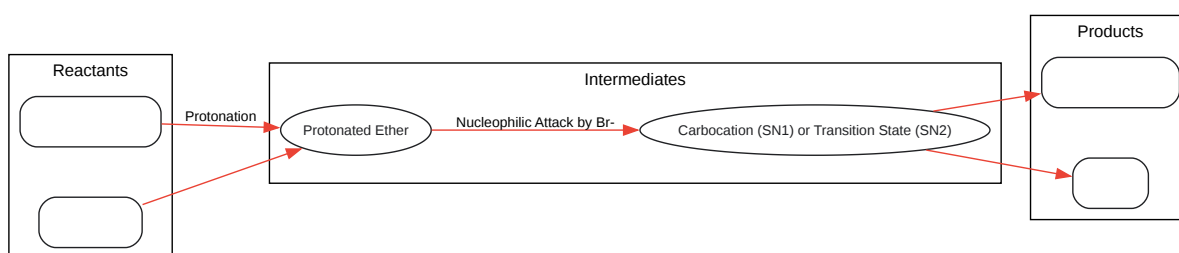
Materials:

- **1,4-diethoxybutane**
- Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)
- Inert solvent (e.g., glacial acetic acid)
- Sodium bicarbonate solution
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, dissolve **1,4-diethoxybutane** in a suitable inert solvent like glacial acetic acid.
- **Acid Addition:** Add an excess of concentrated HBr or HI to the solution.
- **Reflux:** Heat the mixture to reflux for several hours. The reaction progress can be monitored by GC-MS.
- **Work-up:** After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- **Extraction:** Extract the products with diethyl ether. Wash the organic layer with water and brine.

- **Drying and Analysis:** Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the products (expected to be 1,4-dibromobutane and ethanol) by GC-MS and NMR.



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Caption: Acid-Catalyzed Cleavage of **1,4-Diethoxybutane**.

Conformational Analysis

The seven rotatable bonds in **1,4-diethoxybutane** give rise to a multitude of possible conformations.^[2] The overall shape of the molecule is influenced by steric and electronic effects. The gauche effect may play a role in the preferred dihedral angles around the C-O bonds. A detailed conformational analysis would require computational chemistry studies to determine the relative energies of the various conformers.^[17]

Conclusion

The ether linkages are the defining functional groups of **1,4-diethoxybutane**, dictating its synthesis, spectroscopic properties, and reactivity. A thorough understanding of these C-O-C bonds, from their fundamental structural characteristics to their behavior in chemical reactions, is essential for the effective application of this compound in research and development. The provided experimental frameworks and data summaries serve as a valuable resource for professionals working with this and related dialkoxyalkanes.

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